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molecular formula C15H17N3 B8580236 1-(5-Phenylpyridin-2-yl)piperazine

1-(5-Phenylpyridin-2-yl)piperazine

Cat. No. B8580236
M. Wt: 239.32 g/mol
InChI Key: ZKWFPVFBYBCQRX-UHFFFAOYSA-N
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Patent
US07812025B2

Procedure details

A mixed solution of tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate (800 mg, 2.36 mmol), 2N methanol solution of hydrogen chloride (5 ml) and ethyl acetate (5 ml) was stirred at room temperature for 4 hours, and the solvent was distilled away under reduce pressure. To the residue was added 1N aqueous solution of sodium hydroxide (10 ml), and the titled compound 520 mg (92.1%) was collected by filtration as a solid product.
Name
tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([N:13]3[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]3)=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.Cl>C(OCC)(=O)C>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
ADDITION
Type
ADDITION
Details
To the residue was added 1N aqueous solution of sodium hydroxide (10 ml)
FILTRATION
Type
FILTRATION
Details
the titled compound 520 mg (92.1%) was collected by filtration as a solid product

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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